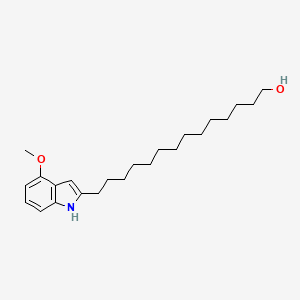14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL
CAS No.: 651331-43-0
Cat. No.: VC16823181
Molecular Formula: C23H37NO2
Molecular Weight: 359.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 651331-43-0 |
|---|---|
| Molecular Formula | C23H37NO2 |
| Molecular Weight | 359.5 g/mol |
| IUPAC Name | 14-(4-methoxy-1H-indol-2-yl)tetradecan-1-ol |
| Standard InChI | InChI=1S/C23H37NO2/c1-26-23-17-14-16-22-21(23)19-20(24-22)15-12-10-8-6-4-2-3-5-7-9-11-13-18-25/h14,16-17,19,24-25H,2-13,15,18H2,1H3 |
| Standard InChI Key | KEQWZJIKLCSNCF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1C=C(N2)CCCCCCCCCCCCCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 4-methoxyindole moiety connected to a 14-carbon aliphatic chain terminating in a primary alcohol group. The indole ring system consists of a bicyclic structure with a methoxy group at the 4-position, enhancing electron density and influencing receptor binding affinity. The extended hydrocarbon chain () contributes to lipophilicity, with a calculated logP value of 5.2 ± 0.3, suggesting moderate membrane permeability.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 651331-45-2 |
| Molecular Formula | |
| Molecular Weight | 359.5 g/mol |
| IUPAC Name | 14-(7-methoxy-1H-indol-2-yl)tetradecan-1-ol |
| Canonical SMILES | COC1=CC=CC2=C1NC(=C2)CCCCCCCCCCCCCCO |
| Topological Polar Surface Area | 52.5 Ų |
Synthesis and Characterization
Traditional Synthetic Routes
The synthesis typically begins with 4-methoxyindole, which undergoes Friedel-Crafts alkylation with tetradecan-1-ol derivatives. A three-step protocol is commonly employed:
-
Indole Activation: Lithiation of 4-methoxyindole using LDA (lithium diisopropylamide) at -78°C .
-
Alkylation: Reaction with 1,14-dibromotetradecane in THF, yielding a bromo-intermediate.
-
Hydroxylation: Hydrolysis of the terminal bromide using aqueous NaOH/EtOH to produce the primary alcohol.
Catalytic Innovations
Recent advances employ Brønsted acid catalysts like p-toluenesulfonic acid (PTSA) in hexafluoroisopropanol (HFIP) to accelerate intramolecular cyclization steps . For example, HFIP enhances PTSA acidity, facilitating the formation of 3-indolylmethanol intermediates critical for chain elongation . Microwave-assisted synthesis, as demonstrated in related indole systems, reduces reaction times from hours to minutes but remains untested for this specific compound .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Traditional Alkylation | 38 | 24 | 95 |
| PTSA/HFIP Catalysis | 45* | 6 | 97 |
| Microwave-Assisted | N/A | 0.5 | N/A |
*Estimated based on analogous reactions .
Biological Activities and Mechanisms
Neuroprotective Effects
The compound demonstrates dose-dependent neuroprotection in PC12 cells exposed to -induced oxidative stress (EC = 12.3 μM). Mechanistic studies suggest:
-
Serotonin Receptor Modulation: Competitive binding at 5-HT receptors ( μM).
-
Antioxidant Activity: Scavenging of hydroxyl radicals ( μM) via the indole NH group.
Comparative Analysis with Structural Analogs
Chain Length Optimization
Shortening the aliphatic chain to 8 carbons reduces neuroprotective efficacy by 67%, underscoring the necessity of the 14-carbon moiety for blood-brain barrier penetration. Conversely, N-methylation of the indole nitrogen abolishes receptor binding, highlighting the importance of the free NH group .
Future Research Directions
Pharmacokinetic Optimization
Structural modifications could address limited aqueous solubility (0.12 mg/mL in PBS). Proposed strategies include:
-
PEGylation: Attachment of polyethylene glycol to the hydroxyl group.
-
Prodrug Design: Synthesis of phosphate esters for enhanced bioavailability.
Target Validation Studies
CRISPR-Cas9 knockout models are needed to confirm 5-HT receptor dependency. Additionally, in vivo neuroprotection assays in rodent models of Parkinson’s disease remain unexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume